molecular formula C15H15N3O2S B2657362 Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate CAS No. 725275-38-7

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate

Cat. No. B2657362
CAS RN: 725275-38-7
M. Wt: 301.36
InChI Key: MGAPSJPVRQEINT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate is a chemical compound with the molecular formula C15H15N3O2S . It has a molecular weight of 301.36 .


Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . The compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .


Molecular Structure Analysis

The molecular structure of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate is provided by Chemsrc . The structure is based on the molecular formula C15H15N3O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate are as follows :

Scientific Research Applications

Novel Synthesis Methods and Biological Evaluation

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate and its derivatives are synthesized for various biological evaluations. For instance, Bhoi et al. (2016) report the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives using 2-aminobenzothiazole derivatives. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, highlighting their potential as therapeutic agents (Bhoi, M. N., Borad, M. A., Pithawala, E., & Patel, H., 2016).

Asymmetric Synthesis and Chiral Building Blocks

Compounds related to Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate are used in asymmetric synthesis to construct chiral building blocks for alkaloid synthesis. Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction of acyclic compounds, leading to the formation of versatile chiral building blocks, which are crucial for the synthesis of complex natural products (Hirai, Y., Terada, T., Yamazaki, T., & Momose, T., 1992).

Supramolecular Structures

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate and its analogs contribute to the study of hydrogen-bonded supramolecular structures. Portilla et al. (2007) describe how molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into complex chains and sheets, providing insights into the design of novel supramolecular assemblies (Portilla, J., Mata, E. G., Nogueras, M., Cobo, J., Low, J. N., & Glidewell, C., 2007).

Electropolymerization and Electrochromic Properties

The introduction of different acceptor groups to compounds like Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate influences their electrochemical and electrochromic properties. Hu et al. (2013) synthesized novel donor–acceptor type monomers and studied their electropolymerization, revealing potential applications in electrochromic devices (Hu, B., Lv, X., Sun, J., Bian, G., Ouyang, M., Fu, Z., Wang, P., & Zhang, C., 2013).

Anticancer and Antimicrobial Activity

Derivatives of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate are investigated for their potential anticancer and antimicrobial activities. For example, Daumann et al. (2012) describe cadmium(II) complexes of related compounds as mimics of organophosphate pesticide degrading enzymes and metallo-β-lactamases, highlighting their relevance in developing therapeutic agents (Daumann, L. J., Gahan, L., Comba, P., & Schenk, G., 2012).

properties

IUPAC Name

ethyl 4-(pyridin-3-ylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-20-14(19)11-5-7-12(8-6-11)17-15(21)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPSJPVRQEINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate

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